N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves several steps. One common method includes the reaction of 2,4-dichlorophenylfuran with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the furan ring or the hydrazine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is being explored for its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide include other furan derivatives such as:
2-Furoic acid: Known for its antimicrobial properties.
Furan-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Studied for its anti-microbial and antihypertensive properties.
The uniqueness of N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H13Cl2N3O4 |
---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O4/c19-11-3-5-13(14(20)8-11)15-6-4-12(27-15)9-22-23-17(24)10-21-18(25)16-2-1-7-26-16/h1-9H,10H2,(H,21,25)(H,23,24)/b22-9+ |
InChI Key |
LXZSSAVKIOKDDD-LSFURLLWSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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